2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide
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Description
2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H19FN4O3S2 and its molecular weight is 446.52. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related structurally, has been reported as selective ligands for the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging. These compounds, including DPA-714 and its derivatives, were synthesized and labeled with fluorine-18, enabling in vivo imaging of neuroinflammatory processes (Dollé et al., 2008).
Crystal Structure Analysis
Crystal structure analysis of similar 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed insights into molecular conformation, highlighting intramolecular hydrogen bonding and the inclination of the pyrimidine ring to the benzene ring. Such structural insights contribute to our understanding of molecular interactions and design principles in drug development (Subasri et al., 2016).
Drug Design and Synthesis
Research on pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein (18 kDa) showcases the synthesis and in vitro biological evaluation of these compounds. Their potential for binding to early biomarkers of neuroinflammatory processes, and subsequent radiolabeling with fluorine-18 for PET imaging, emphasizes their role in neurology and pharmacology (Damont et al., 2015).
Antimicrobial and Antiviral Activity
Studies on pyrimidine-triazole derivatives and their synthesized forms have explored their antimicrobial activity. These research efforts highlight the potential therapeutic applications of such compounds in treating bacterial and fungal infections (Majithiya & Bheshdadia, 2022).
Molecular Docking and Drug Likeness
Quantum chemical insights into the molecular structure, NBO analysis, and drug likeness of a novel anti COVID-19 molecule closely related to the requested compound, demonstrate the utility of computational methods in evaluating the pharmacokinetic properties and therapeutic potential of new drugs (Mary et al., 2020).
properties
IUPAC Name |
2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S2/c1-12-6-7-16(8-13(12)2)30(27,28)17-10-23-20(25-19(17)22)29-11-18(26)24-15-5-3-4-14(21)9-15/h3-10H,11H2,1-2H3,(H,24,26)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAACPPORKGFAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.